2-(4-Bromo-3-methoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
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Overview
Description
2-(4-Bromo-3-methoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a chemical compound that features a brominated aromatic ring and a hexafluoropropanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dimethylformamide (DMF) under controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a corresponding ketone or aldehyde .
Scientific Research Applications
2-(4-Bromo-3-methoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several applications in scientific research:
Synthetic Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Incorporated into polymers to enhance their properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets. The bromine atom and hexafluoropropanol group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways depend on the context of its use, such as in synthetic reactions or biological assays .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-methoxyphenol
- 2-Bromo-3-methoxyphenol
- 4-Bromo-3,5-dimethylphenol
Uniqueness
2-(4-Bromo-3-methoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the presence of the hexafluoropropanol group, which imparts distinct chemical properties such as increased hydrophobicity and reactivity compared to similar brominated phenols .
Properties
Molecular Formula |
C10H7BrF6O2 |
---|---|
Molecular Weight |
353.06 g/mol |
IUPAC Name |
2-(4-bromo-3-methoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C10H7BrF6O2/c1-19-7-4-5(2-3-6(7)11)8(18,9(12,13)14)10(15,16)17/h2-4,18H,1H3 |
InChI Key |
YRLQMYOMYHPOLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)O)Br |
Origin of Product |
United States |
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